2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S843362
CAS No.
1396751-50-0
M.F
C14H16BClO3
M. Wt
278.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,...

CAS Number

1396751-50-0

Product Name

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H16BClO3

Molecular Weight

278.54 g/mol

InChI

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3

InChI Key

BCHLGPUROLTAMY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl

*Suzuki-Miyaura Coupling:

  • Materials Science: The benzofuran ring structure is found in various functional materials, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The chlorine atom and the pinacol boronate group could potentially influence the material's properties [2, 3].

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organic compound characterized by its unique structure, which includes a chlorinated benzofuran moiety and a dioxaborolane core. The molecular formula for this compound is C14H16BClO3, with a molecular weight of 278.54 g/mol. The presence of the chlorobenzofuran group enhances its potential reactivity and biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.

The compound functions primarily as a boron-containing reagent in various organic reactions. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a boronic ester to facilitate the formation of carbon-carbon bonds. The dioxaborolane structure allows for the stabilization of the boron atom, making it reactive under mild conditions. Additionally, the chlorinated benzofuran component can undergo nucleophilic substitutions or electrophilic aromatic substitutions, expanding its utility in synthetic pathways.

Research indicates that 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant biological activity. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes (CYP), which are crucial for drug metabolism . Specifically, it is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . Such properties suggest that this compound could play a role in pharmacological applications or drug development.

The synthesis of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chlorobenzofuran with boronic acid derivatives under controlled conditions. Common methods include:

  • Direct Boronation: This method employs boron reagents in the presence of catalysts to directly introduce the dioxaborolane group onto the benzofuran scaffold.
  • Alkoxide-Catalyzed Reactions: Utilizing alkoxide catalysts can enhance the efficiency of the reaction between the benzofuran derivative and boron compounds.
  • Functional Group Transformations: Pre-functionalized intermediates can be used to introduce the dioxaborolane moiety selectively.

The compound has several applications primarily in organic synthesis and medicinal chemistry:

  • Reagent in Organic Synthesis: It serves as a versatile reagent for forming carbon-carbon bonds through cross-coupling reactions.
  • Pharmaceutical Development: Due to its biological activity against cytochrome P450 enzymes, it may be explored for developing new therapeutic agents or modifying existing drugs to improve their efficacy and safety profiles.
  • Material Science: Its unique structural properties may allow for applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have focused on its metabolic interactions within biological systems. The compound's role as an inhibitor of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing its safety profile and therapeutic index.

Several compounds share structural similarities with 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1192755-14-80.93Different position of substitution on benzofuran
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol1009303-77-80.93Contains methoxy group instead of chlorobenzofuran
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane519054-55-80.95Lacks chlorine substituent
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane402503-13-30.75Different substitution pattern on benzofuran

This comparison highlights the unique chlorination at position six on the benzofuran ring in our compound which may influence both its reactivity and biological activity compared to similar compounds.

Dates

Modify: 2023-08-16

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